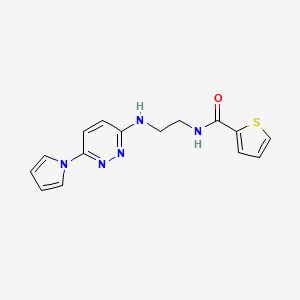

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H15N5OS and its molecular weight is 313.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Compounds with structures similar to N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, thienopyrimidine derivatives exhibited pronounced antimicrobial activity, indicating their potential as novel antimicrobial agents (Bhuiyan et al., 2006).

Inhibition of Ethylene Biosynthesis

Pyrazinamide and its derivatives, sharing structural similarities with the specified compound, have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. These findings suggest their potential application in agriculture to reduce postharvest loss by delaying fruit ripening and flower senescence (Sun et al., 2017).

DNA Binding and Cellular Permeability

Pyrrole-imidazole polyamides, related to the structure , are chemicals capable of binding specifically to DNA sequences. Their cellular permeability has been investigated, revealing insights into how structural variations affect their ability to enter cells. This research could inform the design of novel compounds for gene regulation or therapeutic applications (Liu & Kodadek, 2009).

Synthesis and Reactivity

Studies on the synthesis and reactivity of related heterocyclic compounds provide insights into the chemical behavior of such molecules, which can be foundational for developing new pharmaceuticals, agrochemicals, or materials. For example, novel synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been explored, highlighting the versatility of these heterocycles in organic synthesis (El-Meligie et al., 2020).

Mechanism of Action

Target of Action

The compound, N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide, is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Pyrrolopyrazine derivatives have shown more activity on kinase inhibition . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .

Biochemical Pathways

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that the compound could potentially have various molecular and cellular effects .

Properties

IUPAC Name |

N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c21-15(12-4-3-11-22-12)17-8-7-16-13-5-6-14(19-18-13)20-9-1-2-10-20/h1-6,9-11H,7-8H2,(H,16,18)(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUCUBFWESWVSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N1-(furan-2-ylmethylene)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2414372.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2414374.png)

![11,13-dimethyl-6-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2414375.png)

![N-[(4-fluorophenyl)methyl]-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2414377.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2414379.png)

![2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2414380.png)

![4-Methoxy-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2414381.png)

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2414382.png)

![Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2414383.png)

![6-Methylspiro[chroman-2,4'-piperidin]-4-one hcl](/img/structure/B2414387.png)

![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2414392.png)